XLogP3 Lipophilicity: 3-Fluoro Confers Optimal Drug-Likeness Between Parent and Heavy Halogen Analogs
Among the three directly comparable pyrrolo[1,2-a]pyrimidine-6-carboxylic acid analogs, the 3-fluoro derivative occupies a unique middle-ground lipophilicity that is closest to optimal drug-like space. The 3-bromo analog (XLogP3 = 2.3) exceeds the typical oral drug-likeness threshold, while the non-fluorinated parent (XLogP3 = 1.6) may limit membrane permeability [1][2][3]. Higher lipophilicity in the 3-bromo analog correlates with increased risk of promiscuous target binding, phospholipidosis, and poor aqueous solubility.
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Non-fluorinated parent: XLogP3 = 1.6; 3-Bromo analog: XLogP3 = 2.3 |
| Quantified Difference | ΔXLogP3 = +0.1 vs parent; ΔXLogP3 = -0.6 vs 3-bromo analog (35% lower) |
| Conditions | XLogP3 algorithm v3.0, computed by PubChem (release 2021.05.07) |
Why This Matters
An XLogP3 of 1.7 positions the 3-fluoro analog within the optimal range for balanced permeability and solubility (Lipinski compliance), while the 3-bromo analog at 2.3 risks exceeding drug-likeness thresholds—a critical factor for procurement decisions in lead optimization programs.
- [1] PubChem CID 146160552. 3-Fluoropyrrolo[1,2-a]pyrimidine-6-carboxylic acid. Computed Properties: XLogP3-AA = 1.7. National Center for Biotechnology Information. View Source
- [2] PubChem CID 45356733. Pyrrolo(1,2-a)pyrimidine-6-carboxylic acid. Computed Properties: XLogP3-AA = 1.6. National Center for Biotechnology Information. View Source
- [3] PubChem CID 130133297. 3-Bromo-pyrrolo[1,2-a]pyrimidine-6-carboxylic acid. Computed Properties: XLogP3-AA = 2.3. National Center for Biotechnology Information. View Source
